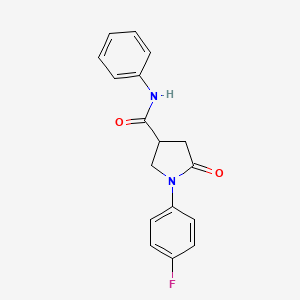

![molecular formula C13H20N2O2 B5191812 N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)

N-[3-(dimethylamino)propyl]-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(dimethylamino)propyl]-2-phenoxyacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in water and organic solvents. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mécanisme D'action

The exact mechanism of action of DPA is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.

Biochemical and Physiological Effects

DPA has been shown to exhibit various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, alleviate pain, and lower fever. DPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, DPA has been shown to enhance plant growth and increase crop yields by promoting root development and nutrient uptake.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DPA in lab experiments is its versatility. The compound can be easily synthesized using various methods and can be used in a wide range of applications. In addition, DPA is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using DPA in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling and using the compound.

Orientations Futures

There are several future directions for research on DPA. One area of interest is the development of new synthesis methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for DPA, particularly in the field of medicine. For example, DPA could be investigated as a potential treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to fully understand the mechanism of action of DPA and its potential interactions with other compounds and signaling pathways in the body.

Conclusion

In conclusion, DPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has potential applications in medicine, agriculture, and environmental science. While there are some limitations to using DPA in lab experiments, the compound's versatility and stability make it a promising area of research for the future.

Méthodes De Synthèse

DPA can be synthesized using various methods. One of the most common methods involves the reaction between 2-phenoxyacetic acid and N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction typically occurs at room temperature and can be completed within a few hours. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.

Applications De Recherche Scientifique

DPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DPA has been shown to enhance plant growth and increase crop yields. In environmental science, DPA has been studied for its potential use in the remediation of contaminated soil and water.

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-15(2)10-6-9-14-13(16)11-17-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRMZSOKPSIULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)COC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5191742.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)

![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)

![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)